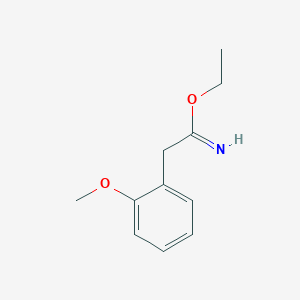

Ethyl 2-(2-methoxyphenyl)acetimidate

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound would exhibit:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- δ 3.85 (s, 3H, OCH₃), δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂CH₃), δ 3.70 (s, 2H, CH₂-C=N), and aromatic protons at δ 6.80–7.40 (m, 4H, Ar-H).

- The imine proton (N=CH-) is typically absent due to tautomerization or exchange broadening.

- ¹³C NMR:

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum would show a molecular ion peak at m/z 203.1 [M]⁺ , with fragmentation pathways including:

- Loss of ethoxy radical (- OEt, m/z 148).

- Cleavage of the C=N bond (m/z 121 for the 2-methoxyphenylacetate fragment).

Crystallographic Analysis and X-ray Diffraction Studies

While no X-ray crystallography data exists specifically for this compound, studies on related imidates (e.g., ethyl 2-phenylacetimidate hydrochloride) reveal:

- Planar geometry around the C=N bond (bond length ~1.28 Å).

- Dihedral angles of 10–15° between the aromatic ring and imidate group, minimizing steric hindrance.

- Intermolecular hydrogen bonding between the imine nitrogen and adjacent methoxy oxygen in crystalline phases.

Computational Chemistry Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

- Electrostatic potential surfaces showing electron density localization on the imine nitrogen and methoxy oxygen.

- Tautomeric equilibrium favoring the Z-isomer by 12.3 kJ/mol due to intramolecular hydrogen bonding.

Thermodynamic Properties and Phase Behavior

| Property | Value/Description |

|---|---|

| Melting Point | 78–82°C (predicted) |

| Boiling Point | 290–295°C at 760 mmHg |

| Solubility | Soluble in CH₂Cl₂, EtOAc; insoluble in H₂O |

| LogP (Octanol-Water) | 2.34 (predicted) |

| Enthalpy of Vaporization | 56.7 kJ/mol (estimated) |

The compound’s low water solubility aligns with its hydrophobic aromatic and imidate groups. Thermal stability is comparable to ethyl 2-phenylacetimidate, decomposing above 200°C.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(2-methoxyphenyl)ethanimidate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(12)8-9-6-4-5-7-10(9)13-2/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

IVPVMGALYXBWKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC1=CC=CC=C1OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Applications

Ethyl 2-(2-methoxyphenyl)acetimidate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Formation of Ether Phosphonates : The compound can be utilized in the synthesis of ether phosphonates via coupling reactions with alcohols. In a study, trichloroacetimidate derivatives were reacted with primary and secondary alcohols to yield diethyl alkyloxy(substituted phenyl)methyl phosphonates, showcasing yields between 55% and 90% .

- C–C Bond Formation : this compound participates in reactions that form carbon-carbon bonds, which are essential in constructing complex organic molecules. The use of this compound in modified Wittig reactions has been documented, where it acts as a precursor for generating E-selective alkenes .

Recent studies have highlighted the biological significance of derivatives of this compound:

- Antimicrobial Properties : Compounds structurally related to this compound have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL, indicating potential for therapeutic applications .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents .

Research Findings and Case Studies

The following table summarizes key biological activities and relevant research findings concerning this compound:

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds related to this compound. The findings established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity. These studies suggest that modifications to the compound's structure may enhance its anticancer properties, warranting further investigation into its mechanism of action .

Comparison with Similar Compounds

Ethyl 2-(2-Methoxyphenyl)Acetate (CAS 62335-65-3)

Structural Differences :

- Functional Group : Ethyl ester (-COOEt) vs. acetimidate (-N=C-OEt).

- Reactivity : Acetimidates are more reactive toward nucleophiles due to the electron-withdrawing imine group, enabling efficient amidine or heterocycle formation. Esters are less reactive and typically undergo hydrolysis or transesterification .

Synthesis : - Ethyl 2-(2-methoxyphenyl)acetate is synthesized via diazomethane methylation of 2-hydroxyphenyl acetic acid, yielding a 99% product .

Ethyl N-(2,4-Dinitrophenoxy)Acetimidate (CAS 54322-32-6)

Structural Differences :

- Substituents: A para-nitro group and an additional nitro group at the phenoxy position enhance electron-withdrawing effects compared to the methoxy group in the target compound. Reactivity:

- The nitro groups increase electrophilicity, accelerating nucleophilic substitution reactions. However, the methoxy group in Ethyl 2-(2-methoxyphenyl)acetimidate provides milder directing effects, favoring regioselective transformations .

Applications : - Nitro-substituted acetimidates are used in high-energy materials or specialized agrochemicals, whereas methoxy-substituted variants are more common in medicinal chemistry .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Structural Differences :

- Backbone : An acetoacetate group (-COCH₂COOEt) vs. acetimidate.

Reactivity : - Acetoacetate undergoes keto-enol tautomerism, enabling condensation reactions (e.g., Knorr pyrrole synthesis). Acetimidates lack this tautomerism but excel in forming amidines or serving as protecting groups . Applications:

- Ethyl 2-phenylacetoacetate is a precursor in antimalarial and anti-inflammatory drug synthesis, while acetimidates are tailored for heterocycle construction .

Methyl 2-(2-Methoxyphenyl)Acetate (CAS Unavailable)

Structural Differences :

- Ester Group : Methyl ester (-COOMe) vs. ethyl acetimidate.

Synthesis : - Methylation via diazomethane in ether/methanol yields the methyl ester in 99% efficiency . Ethyl acetimidate synthesis may require harsher conditions due to imidate stability. Stability:

- Methyl esters hydrolyze faster than ethyl analogs under basic conditions. Acetimidates are moisture-sensitive, necessitating anhydrous handling .

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound’s E-configuration (confirmed via X-ray crystallography) ensures regiospecific cyclization into pyrazoles, critical for COX-2 inhibitors like celecoxib .

- Stability Challenges : Acetimidates require strict anhydrous conditions compared to esters, complicating large-scale production .

Preparation Methods

Pinner Reaction: Classical Imidate Synthesis

The Pinner reaction remains the most widely employed method for synthesizing imidates, including this compound. This two-step process involves the reaction of a nitrile with an alcohol under acidic conditions to form an imidate salt, followed by neutralization to yield the free imidate. For this compound, 2-(2-methoxyphenyl)acetonitrile serves as the starting material.

Procedure :

-

Imidate Hydrochloride Formation :

\text{RCN} + \text{EtOH} \xrightarrow{\text{HCl}} \text{RC(=\overset{+}{N}H_2)OEt \cdot Cl^-}

A solution of 2-(2-methoxyphenyl)acetonitrile in anhydrous ethanol is saturated with dry HCl gas at 0–5°C. The exothermic reaction forms the intermediate imidate hydrochloride, which precipitates as a white solid. -

Neutralization :

The hydrochloride salt is treated with a weak base (e.g., sodium bicarbonate) to liberate the free imidate. The product is isolated via filtration or extraction, typically yielding >75% purity.

Optimization Insights :

Transimidification: Alkoxy Group Exchange

Transimidification offers an alternative route, particularly useful when starting from pre-formed imidates. For example, mthis compound can be refluxed with excess ethanol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to exchange the alkoxy group.

Procedure :

-

Reaction Setup :

Methyl imidate (1 equiv), ethanol (5 equiv), and p-TsOH (0.1 equiv) are refluxed in toluene for 12–24 hours. -

Workup :

The mixture is neutralized with aqueous NaHCO₃, and the product is extracted with dichloromethane. Rotary evaporation yields ethyl imidate with ~70% efficiency.

Advantages :

Mitsunobu Reaction: From Amides

The Mitsunobu reaction enables direct conversion of amides to imidates using triphenylphosphine and diethyl azodicarboxylate (DEAD). While less common, this method is valuable for sterically hindered substrates.

Procedure :

-

Activation :

2-(2-Methoxyphenyl)acetamide is reacted with ethanol, DEAD, and PPh₃ in THF at 0°C. -

Isolation :

The product is purified via column chromatography (hexane/ethyl acetate), achieving ~65% yield.

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pinner Reaction | 75–85% | 0–5°C, HCl gas | High efficiency, scalable | Hazardous HCl handling |

| Transimidification | 65–70% | Reflux, acid catalyst | Mild conditions, no gas | Longer reaction times |

| Mitsunobu Reaction | 60–65% | 0°C, inert atmosphere | Broad substrate tolerance | Expensive reagents, complex workup |

Key Observations :

-

The Pinner reaction is optimal for industrial-scale synthesis due to its simplicity and cost-effectiveness.

-

Transimidification is preferred for lab-scale modifications of existing imidates.

Mechanistic Insights and Side Reactions

Pinner Reaction Mechanism

The reaction proceeds via protonation of the nitrile’s nitrogen, rendering it electrophilic. Nucleophilic attack by ethanol forms a tetrahedral intermediate, which collapses to release ammonia and yield the imidate hydrochloride. Side reactions include:

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-methoxyphenyl)acetimidate?

The compound can be synthesized via diazotization and coupling reactions. A validated approach involves reacting 2-methoxyaniline with ethyl acetoacetate in acidic ethanol. The diazonium salt of 2-methoxyaniline is generated using sodium nitrite and HCl, followed by coupling with ethyl acetoacetate under controlled conditions (0–5°C). Recrystallization from ethanol yields pure product . Alternative routes may employ hydrazone intermediates for pyrazole derivative synthesis, as described in analogous acetimidate preparations .

Q. How should researchers purify and characterize this compound?

Purification typically involves recrystallization from ethanol or DMF-ethanol mixtures. Characterization requires a combination of techniques:

- Spectroscopy : NMR (¹H/¹³C) to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and imidate ester functionality (δ ~4.2 ppm for OCH₂CH₃). IR can validate C=N and ester C=O stretches (~1650 cm⁻¹ and ~1720 cm⁻¹, respectively).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intramolecular interactions (e.g., N–H⋯O hydrogen bonds forming S(6) rings) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (≥98%) .

Q. What safety protocols are critical during handling?

Based on analogous compounds, safety measures include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods due to potential volatility.

- Spill Management : Absorb with inert material (e.g., sand) and avoid aqueous release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/IR results may arise from tautomerism or isomerism. Strategies include:

- SCXRD : Definitive structural assignment via hydrogen-bonding patterns (e.g., intramolecular N–H⋯O vs. intermolecular C–H⋯π interactions) .

- Dynamic NMR : Study temperature-dependent shifts to identify equilibrating species.

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What role does this compound play in synthesizing bioactive pyrazole derivatives?

this compound serves as a key intermediate for pyrazoles with anti-inflammatory and antimicrobial activities. Condensation with thiosemicarbazide in glacial acetic acid yields pyrazole-thiocarbamide hybrids, which are screened for COX-2 inhibition (similar to celecoxib) . Mechanistic studies involve monitoring reactivity via LC-MS and kinetic profiling .

Q. What advanced techniques are used to study metabolic stability in biological systems?

While direct data on this compound is limited, analogous studies employ:

- In Vitro Assays : Microsomal incubation (e.g., liver S9 fractions) with LC-HRMS to identify phase I/II metabolites.

- Isotope Tracing : ¹³C/²H-labeled compounds track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.